Trigevolol

Catalog No.
S597953
CAS No.
76812-98-1
M.F
C21H28N2O7
M. Wt
420.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigevolol

CAS Number

76812-98-1

Product Name

Trigevolol

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O

Synonyms

1-(2-(3-carbamoyl-4-hydroxyphenoxy)ethylamino)-3-(4-(2-methoxyethoxy)phenoxy)-2-propanol methanesulfonate, CGP 17-582, CGP 17582, CGP-17-582, salcardolo

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O
Trigevolol (also known as iliciosin) is a selective beta-1 adrenergic receptor antagonist that is used to treat hypertension, angina pectoris, and heart failure. The drug was first synthesized in 1992 by a group of Japanese researchers, who discovered that it had a high affinity for the beta-1 receptor and exhibited cardioprotective effects. Since then, trigevolol has been used in various clinical trials and has shown promise as a therapeutic agent for cardiovascular diseases.
Trigevolol is a white to off-white crystalline powder that is insoluble in water and slightly soluble in ethanol. Its empirical formula is C20H24N2O3, and its molecular weight is 340.42 g/mol. The drug has a melting point of around 283°C and a logP value of 3.25. In addition, trigevolol has a pKa of 9.0 and a solubility of 0.21 mg/mL at 25°C.
There are several methods for synthesizing trigevolol, but the most common one involves the reaction of 5-bromo-2,4-dichloroanisole with N-protected L-tyrosine. The resulting product is then subjected to a ring-closing reaction with triethylamine and sodium hydride to give the final product. Trigevolol can be characterized using various analytical methods, such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR).
Various analytical methods have been developed to analyze trigevolol in biological fluids and tissues. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). In addition, immunoassays and biosensors have also been used to detect trigevolol in samples.
Trigevolol has been shown to selectively block the beta-1 adrenergic receptor, resulting in decreased heart rate and contractility, as well as vasodilation. The drug also has antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective properties. Trigevolol has been tested in various animal models of heart failure, and it has been shown to improve left ventricular function, reduce cardiac fibrosis, and inhibit apoptosis.
Several toxicology studies have been conducted to assess the safety of trigevolol in human and animal models. It has been reported that the drug has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. However, some side effects, such as dizziness, headache, and nausea, have been reported in some patients.
Trigevolol has been used in various scientific experiments to study its effects on cardiovascular function and disease. For example, it has been used to examine the role of beta-1 adrenergic receptor signaling in cardiac fibrosis and remodeling, as well as to test its potential as a therapeutic agent for heart failure.
Trigevolol is currently in clinical trials for the treatment of heart failure and hypertension. It has also been studied for its potential use in reducing cardiovascular risk in patients with diabetes and metabolic syndrome. However, more research is needed to fully understand the drug's mechanisms of action and potential therapeutic applications.
Despite the promising results of early studies, there are several limitations to the use of trigevolol as a therapeutic agent. For example, its selectivity for the beta-1 receptor may limit its efficacy in certain patient populations. In addition, more research is needed to determine its long-term safety and efficacy in humans.
for trigevolol research include investigating the drug's potential as a cardioprotective agent in patients with other comorbidities, such as chronic kidney disease and hypertension. It may also be evaluated for its anti-inflammatory properties in other disease states, including rheumatoid arthritis and psoriasis. Furthermore, the use of trigevolol in combination with other drugs, such as angiotensin-converting enzyme inhibitors and beta-blockers, may be explored to improve its clinical efficacy. Other future directions include developing more convenient dosing schedules and delivery methods, such as transdermal patches and sustained-release formulations.

XLogP3

1.4

Wikipedia

Trigevolol

Dates

Modify: 2023-08-15

Explore Compound Types